molecular formula C6H7N3O3 B7863103 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Cat. No.: B7863103
M. Wt: 169.14 g/mol
InChI Key: ZKOUDYWXVABIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring with two keto groups at positions 2 and 4, and an acetamide group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. The reaction typically proceeds under acidic conditions, often using a Lewis acid catalyst such as zinc chloride or a Brønsted acid like hydrochloric acid. The reaction can be carried out under solvent-free conditions or in a solvent such as ethanol.

Reaction Conditions:

    Reactants: Aldehyde, β-ketoester, urea

    Catalysts: Zinc chloride, hydrochloric acid

    Solvents: Ethanol (optional)

    Temperature: 80-100°C

    Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted synthesis, which significantly reduces reaction time and improves yield. The use of environmentally benign catalysts such as oxalic acid has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Used in the development of antiviral, antibacterial, and anticancer agents.

    Biology: Studied for its role in enzyme inhibition and receptor binding.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can be compared with other dihydropyrimidinone derivatives such as:

    3,4-Dihydropyrimidin-2(1H)-one: Similar structure but lacks the acetamide group.

    2-Thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Contains a thioxo group instead of a keto group.

Uniqueness:

  • The presence of the acetamide group in this compound provides unique chemical reactivity and biological activity compared to other dihydropyrimidinone derivatives.

Properties

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-4(10)3-9-2-1-5(11)8-6(9)12/h1-2H,3H2,(H2,7,10)(H,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOUDYWXVABIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 5
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.